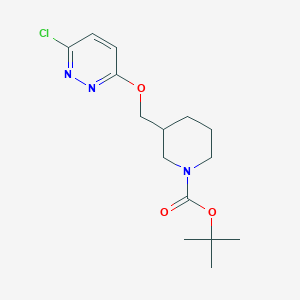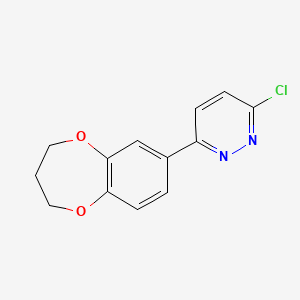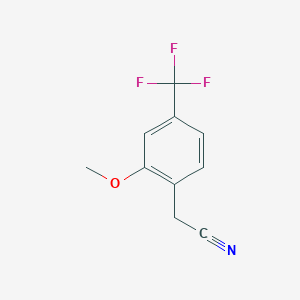
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22ClN3O3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds . For instance, it has been used in the synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino[4,5-b]Quinoxalin-2(1H)-ylMethanone . Heterocyclic compounds are important building blocks in synthetic chemistry and are found in many natural molecular structures .
Pharmacological Applications
Substituted quinoxalines, which can be synthesized using this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds . These compounds have demonstrated antibacterial , antifungal , anticancer , antituberculosis , and antimalarial activities. Some quinoxalin-2-ones and quinoxaline-2,3-di-ones exhibit antimicrobial and potential antithrombotic activities.
Agricultural Applications
The quinoxaline fragment, which can be synthesized using this compound, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists . This makes it valuable in the development of new agricultural products.
Conformational Analysis
This compound can be used in conformational analysis, an actively developing area of organic chemistry . The ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active compounds and is the basis of their functioning .
Development of Antibiotics
Synthetic quinoxalines, which can be synthesized using this compound, are fragments of such antibiotics as echinomycin, levomycin, and actinomycin . These antibiotics are known to inhibit gram-positive bacteria growth and show activity against various tumor tissues .
Development of PROTACs
Although not directly related to this compound, similar compounds have been used as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . This suggests potential applications of this compound in the field of targeted protein degradation.
properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-5-11(9-19)10-21-13-7-6-12(16)17-18-13/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWUWNRLXXDLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671647 | |
| Record name | tert-Butyl 3-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
939986-58-0 | |
| Record name | tert-Butyl 3-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)

![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
